

Bretisilocin: A Comparative Guide to its Antidepressant-Like Effects

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Compound of Interest

Compound Name: *Bretisilocin*

Cat. No.: *B15606242*

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Bretisilocin (formerly GM-2505) is a novel, short-acting psychedelic compound under development for the treatment of Major Depressive Disorder (MDD). Its unique pharmacological profile as a potent 5-HT_{2A} receptor agonist and serotonin releaser has garnered significant attention, particularly following promising clinical trial results. This guide provides a comparative analysis of **Bretisilocin**'s antidepressant-like effects, supported by available clinical data and contextual preclinical evidence from related compounds.

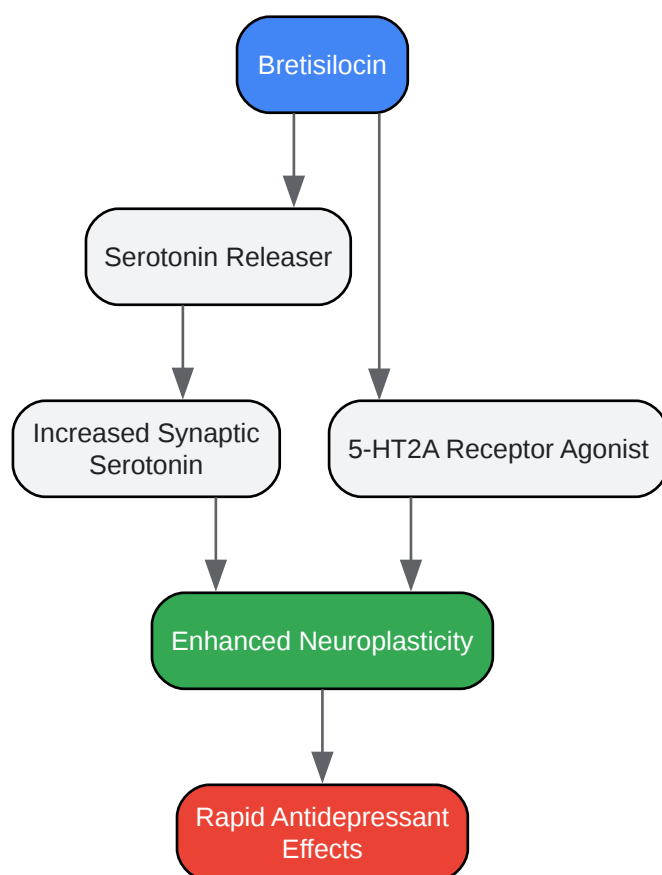
Executive Summary

Bretisilocin distinguishes itself with a rapid onset of antidepressant effects and a short duration of psychoactive experience (60-90 minutes), a significant practical advantage over first-generation psychedelics like psilocybin.^{[1][2][3]} Phase 2a clinical trials have demonstrated a statistically significant and clinically meaningful reduction in depressive symptoms as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS).^{[1][2][3][4][5][6][7][8][9]} While specific preclinical data from rodent models of depression for **Bretisilocin** are not publicly available, this guide presents a comparative analysis using data from other relevant antidepressant compounds to provide a framework for its potential preclinical efficacy.

Mechanism of Action

Bretisilocin's primary mechanism of action involves agonism at the serotonin 2A (5-HT_{2A}) receptor, a key target for classic psychedelic drugs.^{[1][2][3][4][6][8][10][11]} Additionally, it acts

as a serotonin releasing agent, which may contribute to its potent and rapid antidepressant effects.[1][2][3][4][6][8][11] This dual mechanism is believed to promote neuroplasticity, the brain's ability to form new neural connections, which is thought to be a core component of the therapeutic effects of rapid-acting antidepressants.



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Bretisillocin's dual mechanism of action.

Clinical Efficacy

A Phase 2a clinical trial in patients with moderate-to-severe MDD demonstrated the rapid and robust antidepressant effects of **Bretisillocin**.

Metric	Bretisilocin (10mg)	Low-Dose Comparator (1mg)
MADRS Score Reduction at Day 14	-21.6 points	-12.1 points
MADRS Remission Rate at Day 14	70%	25%
MADRS Remission Rate at Day 29	94%	55%
Data from a Phase 2a, randomized, double-blind study. [3] [4] [5] [6] [7] [8] [9] [10]		

Preclinical Comparative Analysis

While specific data for **Bretisilocin** in rodent behavioral despair models are not publicly available, the following table provides a comparative overview of the effects of other antidepressants in the Forced Swim Test (FST), a common preclinical screen for antidepressant efficacy. The primary endpoint in the FST is the reduction in immobility time, which is interpreted as an antidepressant-like effect.

Compound	Mechanism of Action	Animal Model	Dose	Reduction in Immobility Time
Psilocin (Active metabolite of Psilocybin)	5-HT _{2A} Agonist	Mice	1.5 mg/kg	Significant reduction 24h post-treatment
Ketamine	NMDA Receptor Antagonist	Rats	5, 10, 15 mg/kg	Significant dose-dependent reduction
Fluoxetine	Selective Serotonin Reuptake Inhibitor (SSRI)	Rats	0.5, 1.0, 2.0 mg/kg	Significant dose-dependent reduction

This table presents representative data from various studies to illustrate the expected effects of different classes of antidepressants in the Forced Swim Test. Direct comparison is limited due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for key preclinical experiments used to evaluate antidepressant-like effects are provided below.

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test to screen for potential antidepressant drugs. It is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatments are expected to increase the duration of active, escape-oriented behaviors and reduce the time spent immobile.

Materials:

- Cylindrical water tank (e.g., 40 cm high, 20 cm diameter)
- Water at 23-25°C

- Video recording and analysis software
- Animal holding cages
- Towels for drying

Procedure:

- Fill the cylinder with water to a depth of approximately 30 cm, ensuring the animal cannot touch the bottom with its tail or paws.
- Gently place the animal into the water.
- The test is typically run for 6 minutes. The first 2 minutes are considered an acclimatization period.
- Record the animal's behavior for the entire duration.
- Score the last 4 minutes of the test for immobility, defined as the cessation of struggling and remaining floating, making only movements necessary to keep its head above water.
- At the end of the test, remove the animal, dry it thoroughly, and return it to its home cage.

Tail Suspension Test (TST)

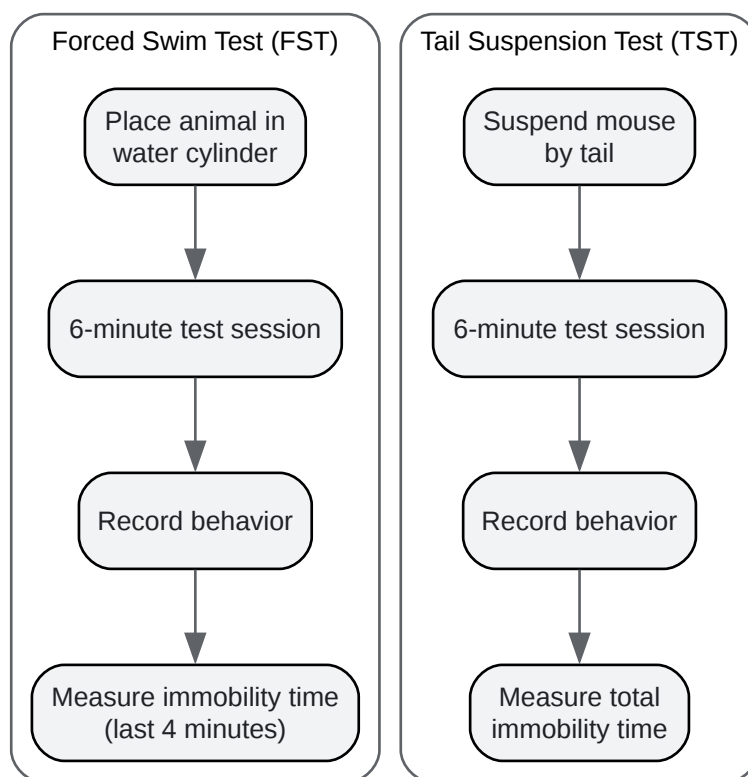
The TST is another common behavioral test for assessing antidepressant-like activity in mice. The test is based on the observation that mice, when suspended by their tails, will alternate between periods of struggling and immobility. A shorter duration of immobility is indicative of an antidepressant effect.

Materials:

- Tail suspension apparatus (a horizontal bar from which to suspend the mice)
- Adhesive tape
- Sound-attenuating chamber (optional)
- Video recording and analysis software

Procedure:

- Securely attach a piece of adhesive tape to the tip of the mouse's tail (approximately 1-2 cm).
- Suspend the mouse by its tail from the horizontal bar, ensuring it cannot reach any surfaces.
- The test is typically conducted for 6 minutes.
- Record the animal's behavior.
- Score the total time the mouse remains immobile during the 6-minute test. Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.



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Workflow for FST and TST experiments.

Conclusion

Bretisilocin represents a promising advancement in the treatment of Major Depressive Disorder, with compelling clinical data supporting its rapid and robust antidepressant effects. While direct preclinical comparisons in behavioral despair models are not yet in the public domain, its mechanism of action as a 5-HT_{2A} agonist and serotonin releaser suggests it would likely demonstrate efficacy in models such as the Forced Swim Test and Tail Suspension Test, consistent with other compounds in its class. Further research and publication of preclinical data will be invaluable in fully elucidating the antidepressant-like profile of **Bretisilocin** and its comparative advantages.

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